3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid
Overview
Description
The compound “3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid” has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19N3O3/c1-11-8-12(2)17(13(3)9-11)21-16(23)5-7-22-18(24)14-4-6-20-10-15(14)19(22)25/h4,6,8-10H,5,7H2,1-3H3,(H,21,23) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.18 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis of Hybrid Compounds : Ivanova et al. (2019) discussed the synthesis of hybrid systems containing pharmacophoric fragments using 3-(1,3-dioxobutane-1-yl)-2H-chromen-2-one and 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, highlighting the potential for developing novel compounds with pharmacological applications (Ivanova, Kanevskaya, & Fedotova, 2019).
Luminescent Properties and Molecular Structure : A study by Srivastava et al. (2017) focused on the luminescent properties of compounds derived from 1,8-Naphthalimide connected to benzoic acid chloride, which included a similar structure to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid. These compounds showed potential in photoelectron spectroscopy and other optical applications (Srivastava et al., 2017).
Metal-Organic Frameworks (MOFs) : Xu et al. (2009) synthesized 3D (3,8)-connected networks using ligands such as 3,5-bis(pyridin-4-ylmethoxy)benzoic acid, demonstrating the utility of these compounds in the formation of MOFs, which have applications in gas storage, separation, and catalysis (Xu et al., 2009).
Organotin(IV) Complexes : Shahid et al. (2005) explored the synthesis and biological applications of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, highlighting the compound's potential in microbiological and toxicity studies (Shahid et al., 2005).
Mechanism of Action
Mode of Action
It is known that the compound has potential analgesic and sedative activity .
Biochemical Pathways
It is known that the compound has potential analgesic and sedative activity , suggesting it may interact with pathways related to pain perception and sedation.
Result of Action
The compound has been found to have potential analgesic and sedative activity . In tests, all tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-4-5-15-7-11(10)13(18)16(12)9-3-1-2-8(6-9)14(19)20/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDRRDIBIYOBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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